Ethyl 4,5-Difluoro-2-nitrobenzoate

Description

BenchChem offers high-quality Ethyl 4,5-Difluoro-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,5-Difluoro-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

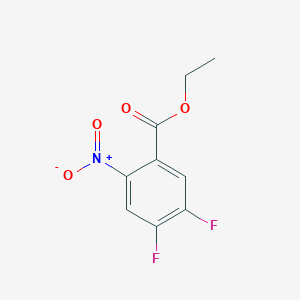

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5-difluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-6(10)7(11)4-8(5)12(14)15/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBDZGOBRZAYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Ethyl 4,5-Difluoro-2-nitrobenzoate (CAS 1214387-06-0): A Versatile Building Block for Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of Ethyl 4,5-Difluoro-2-nitrobenzoate, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. We will explore its physicochemical properties, detail a robust synthesis protocol, and dissect its core reactivity. The strategic placement of its functional groups—two activating fluorine atoms, a reducible nitro group, and an ester—renders it a highly versatile scaffold for the construction of complex molecular architectures. This document serves as a comprehensive resource for scientists leveraging this building block in drug discovery and development programs.

Core Physicochemical & Computed Properties

Ethyl 4,5-Difluoro-2-nitrobenzoate is a synthetically derived organic molecule. While a specific experimental physical description is not widely published, its precursor, 4,5-Difluoro-2-nitrobenzoic acid, is a white to light yellow crystalline powder.[1][2] The presence of the nitro functional group typically imparts a pale yellow color to related aromatic compounds. The key quantitative and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 1214387-06-0 | [3][4][5] |

| Molecular Formula | C₉H₇F₂NO₄ | [3] |

| Molecular Weight | 231.155 g/mol | [3] |

| Exact Mass | 231.034314 g/mol | [3] |

| Topological Polar Surface Area | 72.1 Ų | [3] |

| Heavy Atom Count | 16 | [3][4] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| XLogP3-AA | 2.2 | [3] |

Synthesis and Manufacturing

The primary and most efficient route for preparing Ethyl 4,5-Difluoro-2-nitrobenzoate is through the direct esterification of its carboxylic acid precursor.

Retrosynthetic Analysis

The logical disconnection for this molecule traces back to commercially available starting materials: 4,5-Difluoro-2-nitrobenzoic acid and ethanol. This straightforward synthesis makes the target compound highly accessible for research purposes.

Caption: Retrosynthetic pathway for Ethyl 4,5-Difluoro-2-nitrobenzoate.

Recommended Synthesis Protocol: Acid-Catalyzed Fischer Esterification

This protocol is a standard, reliable method for synthesizing the title compound. The key principle is the acid-catalyzed reaction between a carboxylic acid and an alcohol, with the concurrent removal of water to drive the reaction equilibrium towards the product.

Materials:

-

4,5-Difluoro-2-nitrobenzoic acid (1.0 eq)

-

Ethanol (Anhydrous, ≥10 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq) or a solid acid catalyst

-

Toluene (optional, for azeotropic water removal)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq) and anhydrous ethanol (≥10 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (~0.05 eq) to the mixture.

-

Expert Insight: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol. Alternative catalysts like polyfluoroalkanesulfonic acid can also be highly effective.[6]

-

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Trustworthiness: For larger scales, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove the water byproduct, which validates the reaction's progression towards completion by actively shifting the equilibrium according to Le Châtelier's principle.

-

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure Ethyl 4,5-Difluoro-2-nitrobenzoate.

Chemical Reactivity and Strategic Applications

The synthetic utility of Ethyl 4,5-Difluoro-2-nitrobenzoate stems from three key reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites and primary transformation pathways.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the two fluorine atoms. This electronic arrangement makes the C4 and C5 positions, where the fluorine atoms are attached, highly activated towards nucleophilic aromatic substitution.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon bearing a fluorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product. The nitro group at the ortho position is particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance.

-

Application: This reactivity is a cornerstone of modern medicinal chemistry. It allows for the facile and predictable introduction of a wide array of functional groups and side chains, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A related compound, ethyl 4-fluoro-3-nitrobenzoate, is explicitly noted for its value in SNAr reactions.[7]

Reduction of the Nitro Group

The nitro group can be cleanly and efficiently reduced to a primary amine (-NH₂), a critical functional group for further synthetic elaboration.

-

Methodology: The most common and reliable method is catalytic hydrogenation. This involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.[8] Alternative methods include the use of reducing metals like tin (Sn) or iron (Fe) in acidic media.

-

Application: The resulting aniline derivative, Ethyl 2-amino-4,5-difluorobenzoate, is a valuable intermediate itself. The newly formed amino group can participate in a vast range of reactions, including amide bond couplings, reductive aminations, diazotization reactions, and the formation of heterocyclic rings, which are prevalent in many pharmaceutical agents.[8]

Safety and Handling

No specific GHS classification or comprehensive safety data is publicly available for Ethyl 4,5-Difluoro-2-nitrobenzoate.[3][9] Therefore, precautions must be inferred from structurally related nitroaromatic compounds.

-

General Hazards: Similar nitrobenzoates are known to cause skin, eye, and respiratory tract irritation.[10][11]

-

Handling Recommendations:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10][12]

-

Avoid generating dust or aerosols.

-

Wash hands thoroughly after handling.[11]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Analytical Characterization (Expected Signatures)

For a researcher who has synthesized this compound, the following spectroscopic data would be expected for structural verification:

-

¹H NMR: The spectrum should show a triplet at ~1.4 ppm (3H) and a quartet at ~4.4 ppm (2H), characteristic of the ethyl ester group. The aromatic region (~7.5-8.5 ppm) would display two complex signals (1H each), corresponding to the two protons on the aromatic ring, with couplings to each other and to the adjacent fluorine atoms.

-

¹³C NMR: Signals for the ethyl group carbons (~14 and ~62 ppm) and the ester carbonyl (~165 ppm) would be present. The six aromatic carbons would appear between ~115-155 ppm, with large one-bond and smaller multi-bond carbon-fluorine (C-F) couplings, which are diagnostic.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, showing coupling to each other and to the adjacent ring protons.

-

IR Spectroscopy: Characteristic strong absorption bands would be observed for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-F bond stretches (around 1100-1300 cm⁻¹).[13]

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass (231.0343) would be observed via high-resolution mass spectrometry (HRMS).

Conclusion

Ethyl 4,5-Difluoro-2-nitrobenzoate is more than a simple chemical reagent; it is a strategically designed building block for complex synthesis. Its value lies in its predictable and high-yielding synthesis and, more importantly, the orthogonal reactivity of its functional groups. The ability to perform selective nucleophilic aromatic substitution at the fluorine positions or to reduce the nitro group to an amine provides chemists with a powerful and flexible platform to generate novel molecular entities. These characteristics firmly establish its role as a key intermediate in the pursuit of new therapeutics and functional materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties of 4,5-Difluoro-2-nitrobenzoic Acid for Synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

Chemsigma. (n.d.). ETHYL 2-NITROBENZOATE [610-34-4]. Retrieved from [Link]

- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.

- Sardarian, A., & Zandi, M. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide.

-

SpectraBase. (n.d.). Ethyl 2,3-difluoro-5-nitrobenzoate. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]

- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723.

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of nitrobenzoic acids.

-

ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]

-

Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4,5-Difluoro-2-nitrobenzoic Acid | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS:1214387-06-0, 4,5-二氟-2-硝基苯甲酸乙酯-毕得医药 [bidepharm.com]

- 5. 1214387-06-0・Ethyl 4,5-Difluoro-2-nitrobenzoate・Ethyl 4,5-Difluoro-2-nitrobenzoate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

Physicochemical properties of Ethyl 4,5-Difluoro-2-nitrobenzoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4,5-Difluoro-2-nitrobenzoate

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 4,5-Difluoro-2-nitrobenzoate (CAS No. 1214387-06-0). As a fluorinated aromatic compound, it serves as a valuable intermediate in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, computed physical properties, and outlines authoritative analytical protocols for its characterization. Furthermore, it provides essential safety, handling, and storage guidelines based on best practices for related chemical entities. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in complex synthetic pathways.

Chemical Identity and Structure

Ethyl 4,5-Difluoro-2-nitrobenzoate is a substituted aromatic carboxylic acid ester. The presence of two fluorine atoms and a nitro group on the benzene ring makes it an electron-deficient system, which influences its reactivity and physical properties. These functional groups are pivotal for its role as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1]

Nomenclature and Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1214387-06-0 | [2] |

| Molecular Formula | C₉H₇F₂NO₄ | [2] |

| Molecular Weight | 231.155 g/mol | [2] |

| IUPAC Name | Ethyl 4,5-difluoro-2-nitrobenzoate | |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1F)F)[O-] |

Molecular Structure

The structure consists of a central benzene ring substituted with an ethyl ester group at position 1, a nitro group at position 2, and fluorine atoms at positions 4 and 5. The ortho-positioning of the bulky ester and nitro groups can introduce steric hindrance, affecting the molecule's conformation and reactivity.

Core Physicochemical Properties

While specific experimental data for Ethyl 4,5-Difluoro-2-nitrobenzoate is not widely published, a combination of computed data and comparative analysis with structurally similar compounds allows for a reliable estimation of its properties.

Summary of Physicochemical Data

| Property | Value / Observation | Source / Basis |

| Physical State | Expected to be a solid at room temperature. | Based on related nitrobenzoates.[3] |

| Melting Point | No experimental data available. | For comparison, Ethyl 2-nitrobenzoate melts at 26-30 °C.[3] |

| Boiling Point | No experimental data available. | For comparison, Ethyl 2-nitrobenzoate boils at 172-174 °C.[3] |

| Water Solubility | Expected to be low. | Inferred from structure; non-polar ester and aromatic ring. |

| Solubility in Organic Solvents | Expected to be soluble in common solvents like ethanol, ether, chloroform, and ethyl acetate. | Based on general properties of similar esters.[4] |

| XLogP3-AA | 2.2 | [2] |

| Topological Polar Surface Area (TPSA) | 72.1 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 3 | [2] |

Physical State and Appearance

Based on analogous compounds such as Ethyl 4-nitrobenzoate, which is a crystalline solid, Ethyl 4,5-Difluoro-2-nitrobenzoate is predicted to be a white to light yellow solid at standard temperature and pressure.[5][6]

Melting and Boiling Points

No experimentally determined melting or boiling points for this specific isomer are available in the reviewed literature. The melting point of the non-fluorinated analogue, Ethyl 2-nitrobenzoate, is 26-30 °C, suggesting the difluoro- derivative is also likely a low-melting solid.[3] The additional fluorine atoms and altered crystal packing could result in a higher melting point compared to this analogue.

Solubility Profile

The molecule's structure, characterized by an ethyl ester and a difluoronitrobenzene core, suggests poor solubility in water. The computed XLogP3 value of 2.2 indicates a preference for lipophilic environments.[2] It is expected to be readily soluble in common organic solvents, including chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether), esters (ethyl acetate), and alcohols (ethanol).

Computed Properties and Their Significance

-

XLogP3: A value of 2.2 suggests moderate lipophilicity.[2] In drug development, this parameter is a key indicator of a molecule's ability to cross biological membranes, influencing its absorption and distribution.

-

Topological Polar Surface Area (TPSA): A TPSA of 72.1 Ų is within the range typically associated with good oral bioavailability.[2] TPSA is a crucial descriptor for predicting drug transport properties, as values below 140 Ų are often correlated with efficient cell membrane permeation.

Analytical Characterization Protocols

The definitive identification and purity assessment of Ethyl 4,5-Difluoro-2-nitrobenzoate requires a suite of spectroscopic and chromatographic techniques. The following protocols represent a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for unambiguous assignment.

Expertise & Causality: ¹⁹F NMR is not merely optional; it is critical for confirming the presence and chemical environment of the fluorine atoms, a key feature of this molecule. The coupling between ¹H, ¹³C, and ¹⁹F nuclei provides definitive evidence of their spatial relationships.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum. Expected signals include a triplet and a quartet in the aliphatic region for the ethyl group (O-CH₂-CH₃) and two distinct aromatic signals, each showing complex coupling to the fluorine atoms.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the carbonyl carbon, the two aliphatic carbons of the ethyl group, and six distinct aromatic carbon signals. The aromatic signals will exhibit C-F coupling, which is a key diagnostic feature.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms, likely showing F-F coupling to each other.

-

Data Analysis: Process all spectra. Analyze chemical shifts (δ, ppm), integration values (for ¹H), and coupling constants (J, Hz) to assemble the final structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Step-by-Step Protocol:

-

Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands.

-

~1720-1740 cm⁻¹: Strong C=O stretch of the ester.

-

~1530 and ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretches of the nitro group.

-

~1200-1300 cm⁻¹: C-O stretch of the ester.

-

~1100-1250 cm⁻¹: C-F stretching vibrations.

-

~1600 and ~1475 cm⁻¹: C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Step-by-Step Protocol:

-

Sample Introduction: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion, or a harder technique like Electron Ionization (EI) to induce fragmentation.

-

Mass Analysis: Acquire the mass spectrum.

-

Data Analysis:

-

Molecular Ion: Look for the [M+H]⁺ or [M+Na]⁺ peak in ESI mode corresponding to the calculated molecular weight (231.155 Da).

-

Isotopic Pattern: Confirm the presence of carbon and other elements through the characteristic isotopic distribution.

-

Fragmentation: In EI mode, expected fragments may arise from the loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), or carbon monoxide (-CO).

-

Safety, Handling, and Storage

Trustworthiness: While specific GHS hazard data for Ethyl 4,5-Difluoro-2-nitrobenzoate is not available[2], a conservative approach to safety based on related aromatic nitro compounds is mandatory. Such compounds should be handled as potentially hazardous.

Hazard Assessment

-

Irritation: Aromatic nitro compounds and esters may cause skin and eye irritation upon direct contact.[7]

-

Toxicity: While not specifically classified, similar compounds can be harmful if ingested or inhaled.[7]

-

Sensitization: Repeated exposure may lead to sensitization dermatitis.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[3]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[7]

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area thoroughly.

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[3]

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, heat, and sources of ignition.[3]

Relevance in Research and Drug Development

Ethyl 4,5-Difluoro-2-nitrobenzoate is a valuable intermediate in organic synthesis, primarily due to the strategic placement of its functional groups.

-

Fluorine Atoms: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The two fluorine atoms on this scaffold provide handles for such modifications.

-

Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be used in a wide array of subsequent reactions, such as amide bond formation, diazotization, or as a directing group in further aromatic substitutions.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another point for molecular elaboration.

The combination of these features makes this compound an attractive starting material for the synthesis of complex heterocyclic systems and other scaffolds relevant to the discovery of new therapeutic agents.

References

-

The Royal Society of Chemistry. Supporting information - H NMR Data of alkoxy carbonylation products. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. [Link]

-

The Royal Society of Chemistry. Supporting Information - General experimental procedure. [Link]

-

The Royal Society of Chemistry. Supporting Information for - General experimental details. [Link]

-

PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. [Link]

-

MySkinRecipes. Ethyl 2,4-difluoro-5-nitrobenzoate. [Link]

-

PubChem - NIH. Ethyl 2-fluoro-4-nitrobenzoate. [Link]

-

PubChem - NIH. Ethyl 4-nitrobenzoate. [Link]

-

ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate. [Link]

-

Scirp.org. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

-

ChemBK. Ethyl 4-nitrobenzoate - Physico-chemical Properties. [Link]

-

ResearchGate. Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. [Link]

-

NIST WebBook. Ethyl 2-nitrobenzoate - Mass spectrum. [Link]

-

Fengchen. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4. [Link]

-

NIST WebBook. Benzoic acid, 4-nitro-, ethyl ester - IR Spectrum. [Link]

-

ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. [Link]

-

NIST WebBook. Ethyl 2-nitrobenzoate - IR Spectrum. [Link]

-

Pharmaffiliates. Ethyl 4-Nitrobenzoate. [Link]

Sources

- 1. Ethyl2,4-difluoro-5-nitrobenzoate [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Ethyl 4-nitrobenzoate, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to Ethyl 4,5-Difluoro-2-nitrobenzoate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Ethyl 4,5-Difluoro-2-nitrobenzoate, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its molecular characteristics, a detailed synthesis protocol, and its potential applications, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Molecular Structure and Physicochemical Properties

Ethyl 4,5-Difluoro-2-nitrobenzoate is a nitro-substituted difluorobenzoate ester. The presence of two fluorine atoms and a nitro group on the benzene ring significantly influences its electronic properties, reactivity, and potential as a building block in organic synthesis.

The molecular structure of Ethyl 4,5-Difluoro-2-nitrobenzoate is characterized by an ethyl ester group and a nitro group positioned ortho to each other on a difluorinated benzene ring. This specific arrangement of substituents creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecules.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₇F₂NO₄[1][2] |

| Molecular Weight | 231.155 g/mol [1][2] |

| CAS Number | 1214387-06-0[1][3] |

| Appearance | Expected to be a crystalline solid or oil |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane |

| Boiling Point | Not determined |

| Melting Point | Not determined |

Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate

The primary route for the synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 4,5-Difluoro-2-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.[4][5] This is a well-established and reliable method for the preparation of esters.

Reaction Scheme

The overall reaction is as follows:

Caption: Fischer Esterification of 4,5-Difluoro-2-nitrobenzoic Acid.

Detailed Experimental Protocol

This protocol is based on established Fischer esterification procedures for similar aromatic nitro compounds.[4][6][7]

Materials:

-

4,5-Difluoro-2-nitrobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add 4,5-Difluoro-2-nitrobenzoic acid (10.0 g, 1 equivalent).

-

Add anhydrous ethanol (100 mL).

-

While stirring, slowly add concentrated sulfuric acid (2 mL) dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure Ethyl 4,5-Difluoro-2-nitrobenzoate.

Applications in Drug Development and Medicinal Chemistry

While specific blockbuster drugs containing the Ethyl 4,5-Difluoro-2-nitrobenzoate moiety are not yet on the market, its structural features make it a highly attractive building block for the synthesis of novel pharmaceutical agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures.

Fluorinated and nitro-substituted aromatic compounds are common intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. It is anticipated that Ethyl 4,5-Difluoro-2-nitrobenzoate will serve as a key intermediate in the development of next-generation therapeutics.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a quartet and a triplet for the ethyl group protons. The aromatic region would display signals corresponding to the two protons on the benzene ring, with coupling patterns influenced by the fluorine atoms.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons, with the C-F couplings providing valuable structural information.

-

IR Spectroscopy: Key absorption bands are expected for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), the N-O stretches of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), and C-F stretches in the aromatic region.

Safety and Handling

As a nitroaromatic compound, Ethyl 4,5-Difluoro-2-nitrobenzoate should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] Avoid inhalation of dust or vapors and contact with skin and eyes.[8] In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[8]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

-

Capot Chemical. (n.d.). 1214387-06-0 | 4,5-difluoro-2-nitrobenzoate d'éthyle. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

- Google Patents. (1992). US5087725A - Process for the preparation of alkyl nitrobenzoates.

- Google Patents. (2009). US20090227791A1 - Process for preparing gefitinib and intermediates thereof.

- Google Patents. (2021). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.

-

PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262.

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methyl-4-nitro-. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

-

PubChem. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methyl-3-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-nitro-. Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. guidechem.com [guidechem.com]

- 3. 1214387-06-0・Ethyl 4,5-Difluoro-2-nitrobenzoate・Ethyl 4,5-Difluoro-2-nitrobenzoate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. iajpr.com [iajpr.com]

- 6. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]

- 7. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Physicochemical Characterization of Ethyl 4,5-Difluoro-2-nitrobenzoate: Solubility and Stability

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,5-Difluoro-2-nitrobenzoate is a fluorinated nitroaromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its utility in drug development hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical determinants of its reaction kinetics, bioavailability, and storage conditions. This technical guide provides a comprehensive framework for characterizing the solubility and stability of Ethyl 4,5-Difluoro-2-nitrobenzoate. While direct experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust scientific approach based on established analytical methodologies and data from structurally related compounds. We will explore the theoretical underpinnings of solubility and stability, detail experimental protocols for their determination, and discuss the interpretation of results, thereby equipping researchers with the necessary tools to conduct a thorough and reliable assessment.

Introduction: The Scientific Imperative for Characterization

The journey of a chemical entity from a laboratory curiosity to a viable synthetic building block or active pharmaceutical ingredient (API) is paved with rigorous characterization. For Ethyl 4,5-Difluoro-2-nitrobenzoate, a molecule featuring two fluorine atoms and a nitro group on a benzoate scaffold, understanding its fundamental properties is not merely an academic exercise. These properties govern its behavior in various chemical environments, influencing everything from reaction yield and purity to shelf-life and biological activity.

The fluorine substituents are known to modulate electronic properties, lipophilicity, and metabolic stability, while the nitro group, a strong electron-withdrawing group, significantly impacts the reactivity of the aromatic ring. The interplay of these functional groups dictates the molecule's solubility in different solvent systems and its susceptibility to degradation under various stressors. This guide will provide the scientific rationale and practical methodologies for elucidating these critical parameters.

Physicochemical Properties of Ethyl 4,5-Difluoro-2-nitrobenzoate

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on solubility and stability studies. While comprehensive experimental data is sparse, some key computed properties are available.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₂NO₄ | [1] |

| Molecular Weight | 231.155 g/mol | [1] |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

XLogP3-AA is a computed value for the logarithm of the octanol/water partition coefficient, suggesting a moderate level of lipophilicity.

Solubility Determination: A Multi-faceted Approach

Solubility is a critical parameter that influences reaction conditions, purification strategies, and, in a pharmaceutical context, bioavailability. The determination of solubility should be conducted in a range of solvents relevant to its intended application.

Theoretical Considerations

The principle of "like dissolves like" provides a preliminary qualitative assessment. Given the computed XLogP3-AA of 2.2, Ethyl 4,5-Difluoro-2-nitrobenzoate is expected to exhibit good solubility in a range of organic solvents, from non-polar to polar aprotic. Its aqueous solubility is anticipated to be low due to the lipophilic nature of the substituted benzene ring and the ethyl ester group.

Experimental Workflow for Solubility Assessment

A robust determination of solubility requires a systematic experimental approach. The following workflow outlines the key steps for generating reliable solubility data.

Caption: Workflow for Experimental Solubility Determination.

A comprehensive solubility profile should be established across a range of solvents with varying polarities. A suggested solvent panel includes:

-

Non-polar: Heptane, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Aqueous: Purified Water, pH-buffered solutions (e.g., pH 4.5, 6.8, 7.4)

-

Preparation of Saturated Solutions: Add an excess of Ethyl 4,5-Difluoro-2-nitrobenzoate to a known volume of each selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection for the persistence of solid material is crucial.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Stability Assessment: Ensuring Chemical Integrity

Stability testing is essential for defining storage conditions, shelf-life, and identifying potential degradation pathways. A comprehensive stability study should evaluate the impact of thermal, hydrolytic, and photolytic stress.

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is a critical component of a stability program. By subjecting the compound to conditions more severe than those it would typically encounter, potential degradation products can be generated and identified. This information is invaluable for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines Q1A(R2) provide a framework for conducting these studies.[2]

Caption: Logical Relationship in Forced Degradation Studies.

Experimental Protocols for Stability Testing

-

Protocol: Dissolve Ethyl 4,5-Difluoro-2-nitrobenzoate in solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).[3] Incubate the solutions at an elevated temperature (e.g., 60 °C) and monitor for degradation over time using a stability-indicating HPLC method.

-

Anticipated Degradation: The ester linkage is susceptible to hydrolysis, which would yield 4,5-Difluoro-2-nitrobenzoic acid and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.

-

Protocol: Store the solid compound in a controlled temperature and humidity chamber (e.g., 60°C).[3] Analyze samples at predetermined time points for any signs of degradation.

-

Considerations: The nitro group can be susceptible to thermal decomposition, although this typically requires higher temperatures.

-

Protocol: Expose a solution of the compound, as well as the solid material, to a calibrated light source according to ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples at the end of the exposure period.

-

Potential for Degradation: Nitroaromatic compounds can be susceptible to photolytic degradation.

Development of a Stability-Indicating Analytical Method

A cornerstone of any stability study is a validated analytical method that can separate the parent compound from its degradation products.[2][4]

-

Method of Choice: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.

-

Method Development Strategy:

-

Analyze samples from the forced degradation studies.

-

Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with a buffer), column chemistry (e.g., C18), and detector wavelength to achieve baseline separation of all degradation products from the parent peak.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

-

Conclusion and Future Directions

While specific, publicly available solubility and stability data for Ethyl 4,5-Difluoro-2-nitrobenzoate are limited, this guide provides a comprehensive and scientifically rigorous framework for the determination of these critical parameters. By following the outlined experimental protocols, researchers can generate the necessary data to support the use of this compound in further research and development. The methodologies described herein are based on established principles of physical organic chemistry and regulatory guidelines, ensuring the generation of reliable and reproducible results. Future work should focus on the execution of these studies to populate the public domain with this valuable data, thereby accelerating the potential applications of Ethyl 4,5-Difluoro-2-nitrobenzoate in the scientific community.

References

-

PubChem. Ethyl 2-fluoro-4-nitrobenzoate. [Link]

-

PubChem. Ethyl 4-nitrobenzoate. [Link]

-

ResearchGate. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]

-

Wiley Online Library. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]

Sources

Introduction: The Strategic Importance of Ethyl 4,5-Difluoro-2-nitrobenzoate

An In-depth Technical Guide to the Reactivity Profile of Ethyl 4,5-Difluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4,5-difluoro-2-nitrobenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a trifecta of reactive sites—an activated aromatic ring, a reducible nitro group, and a hydrolyzable ester—provides a versatile platform for the synthesis of complex molecular architectures. The strategic placement of two fluorine atoms and a strongly electron-withdrawing nitro group profoundly influences the molecule's reactivity, making it an exemplary substrate for a range of chemical transformations.[2][3]

This guide provides an in-depth analysis of the core reactivity profile of Ethyl 4,5-Difluoro-2-nitrobenzoate. We will move beyond simple procedural descriptions to explore the underlying chemical principles that govern its transformations. By understanding the causality behind its reactivity, researchers can harness its full potential for the rational design and synthesis of novel chemical entities.

Core Reactivity Principles: An Electronically Deficient Scaffold

The reactivity of Ethyl 4,5-Difluoro-2-nitrobenzoate is dominated by the powerful electron-withdrawing nature of the nitro (NO₂) group. This group deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr).[3][4] This activation is most pronounced at the positions ortho and para to the nitro group. The fluorine atoms at the C4 and C5 positions serve as excellent leaving groups in SₙAr reactions, a characteristic feature of aryl fluorides in electron-deficient systems.[2][5] The ethyl ester group, while also electron-withdrawing, primarily serves as a synthetic handle that can be modified post-functionalization of the aromatic core.

Section 1: Nucleophilic Aromatic Substitution (SₙAr)

The primary and most synthetically useful reaction of this molecule is Nucleophilic Aromatic Substitution (SₙAr). The electron-deficient ring readily undergoes attack by a wide range of nucleophiles, displacing one of the fluoride ions.

Mechanism and Regioselectivity

The SₙAr reaction proceeds via a well-established two-step addition-elimination mechanism.[2][3]

-

Nucleophilic Addition: A nucleophile attacks one of the carbons bearing a fluorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][6] The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro group, which is crucial for stabilizing this high-energy species.[2]

-

Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride ion, yielding the final substituted product.[2]

The key to this reaction's utility lies in its regioselectivity. The nitro group at C2 and the ester at C1 direct the nucleophilic attack. The C4 position is para to the nitro group, and the C5 position is meta. Because the para position allows for more effective resonance stabilization of the negative charge in the Meisenheimer intermediate, nucleophilic attack preferentially occurs at the C4 position .

Caption: General mechanism for the SₙAr reaction at the C4 position.

Experimental Protocol: SₙAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction with a primary or secondary amine, a common transformation in drug discovery.[2]

Objective: To synthesize Ethyl 4-(dialkylamino)-5-fluoro-2-nitrobenzoate.

Materials:

-

Ethyl 4,5-difluoro-2-nitrobenzoate (1.0 eq)

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

-

Solvent (e.g., DMF, DMSO, Acetonitrile)

-

Ethyl acetate, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).

-

Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the base (2.0 eq). The base acts as a scavenger for the HF generated during the reaction.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-100 °C. The choice of temperature depends on the nucleophilicity of the amine; less reactive nucleophiles may require heating.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with water, followed by brine to remove residual solvent and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.[2]

Data Presentation: SₙAr Reaction Scope

| Nucleophile Class | Example | Typical Conditions | Expected Yield | Reference |

| Amines | Morpholine | K₂CO₃, DMF, 80 °C | High (>90%) | [2],[3] |

| Thiols | Thiophenol | K₂CO₃, DMF, 25 °C | High (>85%) | [2],[7] |

| Alcohols/Phenols | Phenol | K₂CO₃, DMSO, 100 °C | Moderate to High | [8],[2] |

Section 2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a foundational transformation, unlocking a wealth of subsequent chemical modifications. The primary challenge is achieving chemoselectivity, preserving the ester and fluoride substituents.

Methodology and Mechanistic Considerations

A variety of methods are available for this reduction, with catalytic hydrogenation and metal-mediated reductions being the most common.[9][10]

-

Catalytic Hydrogenation: This is often the cleanest method.[11] Reagents like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) are highly effective.[11][12] A critical consideration is the potential for dehalogenation (hydrodefluorination), especially with Pd/C under harsh conditions. For substrates sensitive to dehalogenation, Raney Nickel or sulfided platinum catalysts can be superior choices.[11][12][13]

-

Metal/Acid Reduction: Classic reagents like Tin(II) chloride (SnCl₂) in ethanol or iron (Fe) powder in acidic media (e.g., HCl, NH₄Cl) are robust and highly selective for the nitro group.[9][12] These methods are often tolerant of other functional groups like esters and halogens. The reaction with SnCl₂ involves a series of single-electron transfers from the metal to the nitro group.

Caption: Decision workflow for selecting a nitro group reducing agent.

Experimental Protocol: Selective Reduction with Tin(II) Chloride

This protocol provides a reliable method that avoids catalytic hydrogenation, thus eliminating the risk of hydrodefluorination.[12]

Objective: To synthesize Ethyl 2-amino-4,5-difluorobenzoate.

Materials:

-

Ethyl 4,5-difluoro-2-nitrobenzoate (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃) or NaOH

-

Ethyl Acetate, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve Ethyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Addition of Reagent: Add SnCl₂·2H₂O (5 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere (e.g., nitrogen).

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Neutralization: Cool the reaction mixture to room temperature and pour it into ice water. Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is basic (pH ~8). This will precipitate tin salts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). The tin salts may be removed by filtration through a pad of Celite before extraction if they are problematic.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization if necessary.[12]

Data Presentation: Comparison of Reduction Methods

| Reagent System | Selectivity Profile | Advantages | Disadvantages | Reference |

| H₂, Pd/C | Reduces nitro groups efficiently. May cause dehalogenation. | High efficiency, clean byproducts (H₂O). | Risk of dehalogenation, requires H₂ gas. | [11] |

| H₂, Raney Ni | Good for nitro groups, less prone to dehalogenating aryl chlorides/fluorides. | Good selectivity for halogenated systems. | Pyrophoric catalyst, requires H₂ gas. | [11] |

| SnCl₂·2H₂O | Highly selective for nitro groups over esters and halogens. | Mild conditions, no high-pressure gas needed. | Stoichiometric tin waste, requires careful workup. | [12],[9] |

| Fe / NH₄Cl | Robust and selective for nitro groups. | Inexpensive, effective. | Heterogeneous, can be slow, requires acidic conditions. | [12],[11] |

Section 3: Hydrolysis of the Ethyl Ester

The final key transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is fundamental for preparing derivatives where a free carboxylic acid is required, for instance, in amide bond formation.

Mechanism: Base-Promoted Saponification

While acid-catalyzed hydrolysis is possible, it is a reversible equilibrium process.[14][15] Base-promoted hydrolysis, or saponification, is far more common because it is effectively irreversible.[16][17] The reaction is promoted by a stoichiometric amount of base, such as sodium hydroxide (NaOH).[14]

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[14]

-

Leaving Group Removal: The carbonyl double bond reforms, expelling the ethoxide ion (EtO⁻) as the leaving group.

-

Deprotonation: The highly basic ethoxide ion immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step forms the carboxylate salt and ethanol, driving the reaction to completion.[14]

-

Acidification: A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and yield the free carboxylic acid.[16][18]

Caption: Mechanism of base-promoted ester hydrolysis (saponification).

Experimental Protocol: Base-Promoted Hydrolysis

This protocol details the conversion of the ethyl ester to the free carboxylic acid.[16][18]

Objective: To synthesize 4,5-Difluoro-2-nitrobenzoic acid.

Materials:

-

Ethyl 4,5-difluoro-2-nitrobenzoate (1.0 eq)

-

Sodium Hydroxide (NaOH) (2-3 eq)

-

Solvent (e.g., Ethanol/Water mixture)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 4,5-difluoro-2-nitrobenzoate in a mixture of ethanol and water.

-

Addition of Base: Add an aqueous solution of NaOH (2-3 equivalents).

-

Reaction Execution: Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting ester. This may take several hours.[16]

-

Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl with stirring until the solution is strongly acidic (pH < 2), which will cause the carboxylic acid to precipitate.[18]

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold water to remove inorganic salts.

-

Drying: Dry the product, 4,5-Difluoro-2-nitrobenzoic acid, in a vacuum oven. The product can be further purified by recrystallization if needed.[16]

Conclusion: A Versatile Synthetic Intermediate

The reactivity profile of Ethyl 4,5-Difluoro-2-nitrobenzoate is a compelling illustration of modern synthetic organic chemistry. Its three distinct functional handles can be addressed with high selectivity through careful choice of reagents and conditions. By leveraging nucleophilic aromatic substitution, nitro group reduction, and ester hydrolysis, chemists can strategically and sequentially build molecular complexity. This controlled reactivity makes it an invaluable scaffold for constructing novel pharmaceutical agents and advanced materials, where precise control over molecular structure is paramount.

References

-

University of Calgary. (2020, May 30). 22.6: Ester Chemistry. Chemistry LibreTexts. [Link]

-

ResearchGate. Nitro hydrogenation of p‐nitro‐aromatic fluorides catalyzed by FeO(OH)@C nanoparticles. [Link]

-

SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. [Link]

-

Quora. (2017, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?[Link]

-

ResearchGate. (2008, August 7). ChemInform Abstract: Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. [Link]

-

PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]

-

SSERC Chemistry via YouTube. (2021, January 22). The Hydrolysis of Ethyl Benzoate. [Link]

-

SSERC. Hydrolysis of ethyl benzoate. [Link]

-

Catalysis Communications. (2008, March 1). Ultra-selective gas phase catalytic hydrogenation of aromatic nitro compounds over Au/Al2O3. [Link]

-

MySkinRecipes. Ethyl 2,4-difluoro-5-nitrobenzoate. [Link]

-

Molecules. (2022, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

Faraday Discussions. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. [Link]

-

ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]

-

ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Link]

-

Chemguide. Hydrolysing esters. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

-

Molecules. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]

-

Chem LibreTexts via YouTube. (2024, February 16). Aromatic Substitution Reactions Practice. [Link]

-

ResearchGate. Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-benzofuran-3-carboxylate. [Link]

-

Master Organic Chemistry. (2023, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

Sources

- 1. Ethyl2,4-difluoro-5-nitrobenzoate [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. vapourtec.com [vapourtec.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. sserc.org.uk [sserc.org.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Reaction Mechanisms of Ethyl 4,5-Difluoro-2-nitrobenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract: Ethyl 4,5-difluoro-2-nitrobenzoate is a pivotal building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from a highly activated aromatic system, presenting multiple avenues for selective functionalization. This guide provides an in-depth analysis of the principal reaction mechanisms involving this substrate: Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro moiety, and transformations of the ethyl ester. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage the unique reactivity of this versatile compound.

The Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

The convergence of three powerful electron-withdrawing groups (two fluoro, one nitro) renders the aromatic ring of Ethyl 4,5-difluoro-2-nitrobenzoate exceptionally electron-deficient.[4][5] This electronic profile makes it highly susceptible to attack by nucleophiles, establishing Nucleophilic Aromatic Substitution (SNAr) as its most significant and synthetically valuable reaction pathway.[6][7]

Mechanistic Principles and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][8] The rate-determining step is the initial attack of the nucleophile on the aromatic ring, which temporarily disrupts aromaticity to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][9] The subsequent, rapid elimination of a leaving group (in this case, a fluoride ion) restores the aromatic system.[9]

A critical consideration is the regioselectivity of the nucleophilic attack. The molecule presents two potential sites for substitution: the fluorine atoms at C4 and C5. The position of attack is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex.

-

Attack at C4 (para to NO₂): When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the powerfully stabilizing nitro group through resonance. This delocalization significantly lowers the energy of the transition state, accelerating the reaction.

-

Attack at C5 (meta to NO₂): Attack at the C5 position does not allow for direct resonance stabilization of the negative charge by the nitro group.[5]

Consequently, nucleophilic attack occurs almost exclusively at the C4 position, leading to the selective displacement of the C4-fluorine. This predictable regioselectivity is a cornerstone of the molecule's utility in complex synthesis. Another key factor is the nature of the leaving group; in SNAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond and stabilizes the Meisenheimer intermediate, making the initial attack faster.[6][9][10] This is contrary to SN1/SN2 reactions where iodide is a better leaving group.[6][7]

Caption: SNAr mechanism showing selective attack at the C4 position.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol details a representative SNAr reaction, which is fundamental in the synthesis of quinolone antibiotics.[2]

Objective: To synthesize Ethyl 4-(alkylamino)-5-fluoro-2-nitrobenzoate.

Materials:

-

Ethyl 4,5-difluoro-2-nitrobenzoate (1.0 eq)

-

Primary or Secondary Amine (e.g., piperidine, morpholine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO) (approx. 0.1 M concentration)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4,5-difluoro-2-nitrobenzoate and the solvent (acetonitrile).

-

Add potassium carbonate to the mixture. This base acts as an acid scavenger for the HF produced in situ.

-

Add the amine nucleophile dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C. The choice of temperature is critical; it must be sufficient to overcome the activation energy of the rate-determining step without causing decomposition. Acetonitrile is often chosen for its appropriate boiling point and ability to dissolve the reactants.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts or water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure substituted product.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Acetonitrile | 80 | 3 | ~95 |

| Piperidine | DMSO | 60 | 4 | ~92 |

| Aniline | DMF | 100 | 8 | ~85 |

| Sodium Methoxide | Methanol | 25 | 1 | ~98 |

| Caption: Table summarizing typical reaction conditions for SNAr on Ethyl 4,5-difluoro-2-nitrobenzoate. |

Reduction of the Nitro Group

The nitro group, essential for activating the ring towards SNAr, can be subsequently transformed into an amino group. This conversion is a powerful strategic step, as it changes an electron-withdrawing group into an electron-donating one, fundamentally altering the ring's reactivity and providing a handle for further functionalization, such as amide bond formation or diazotization.[9][11]

Mechanistic Considerations and Reagent Selection

The reduction of an aromatic nitro group to an aniline is a well-established transformation with numerous available methods.[12] The choice of reagent is dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.

-

Catalytic Hydrogenation (H₂/Pd/C): This is a clean and highly efficient method.[13] However, a key consideration is the potential for dehalogenation, especially with more reactive halogens like bromine or iodine. For aryl fluorides, this method is generally safe and selective.

-

Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): These are classic, robust, and cost-effective methods.[11][14][15] Tin(II) chloride (SnCl₂) is particularly mild and often preferred for its high chemoselectivity, preserving esters, amides, and other sensitive groups.[13][14]

Caption: Experimental workflow for the reduction of the nitro group.

Experimental Protocol: Selective Reduction with Tin(II) Chloride

Objective: To reduce the nitro group of an Ethyl 4-(substituted)-5-fluoro-2-nitrobenzoate derivative.

Materials:

-

Substituted nitrobenzoate (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve the nitroaromatic starting material in ethanol in a round-bottom flask equipped with a stirrer and reflux condenser.

-

Add SnCl₂·2H₂O to the solution in one portion. A significant excess of the tin salt is required to ensure complete reduction.[14]

-

Heat the reaction mixture to reflux (approx. 78 °C for ethanol) under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction to room temperature and carefully pour it over crushed ice.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the mixture is basic (pH 8-9). This step neutralizes the acid and precipitates tin salts.

-

Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude aniline can be purified by column chromatography if necessary.

Transformations of the Ethyl Ester

The ethyl ester moiety, while often less reactive than the activated aromatic ring, provides a third site for synthetic modification. The most common transformation is hydrolysis to the corresponding carboxylic acid.

Base-Mediated Hydrolysis (Saponification)

Hydrolysis of the ester is typically achieved under basic conditions (saponification). The resulting carboxylate salt can be protonated in an acidic workup to yield the free carboxylic acid. This functional group is a versatile precursor for the synthesis of amides (e.g., via EDC/HOBt coupling), other esters, or for use in cyclization reactions.

Caption: Mechanism of base-mediated ester hydrolysis.

Experimental Protocol: Saponification

Objective: To hydrolyze the ethyl ester to a carboxylic acid.

Materials:

-

Ester starting material (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

-

Tetrahydrofuran (THF)/Water mixture (e.g., 3:1)

-

Hydrochloric Acid (HCl), 1 M

Procedure:

-

Dissolve the ester in a mixture of THF and water in a round-bottom flask. The THF ensures solubility of the organic substrate.

-

Add the base (e.g., LiOH) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting ester is fully consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

Ethyl 4,5-difluoro-2-nitrobenzoate is a powerful and versatile intermediate whose reactivity is dominated by three primary, orthogonal transformations. The highly predictable, regioselective SNAr reaction at the C4 position provides a robust method for introducing a wide variety of nucleophiles. Subsequent reduction of the nitro group opens a gateway to aniline derivatives, and hydrolysis of the ester provides access to carboxylic acids for further coupling reactions. A thorough understanding of these mechanisms and the factors governing their outcomes enables the rational design of complex synthetic routes for novel molecules in drug discovery and materials science.

References

-

Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link]

-

National Center for Biotechnology Information. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. Available at: [Link]

-

Thieme. Transition-Metal-Catalyzed Amination of Aryl Fluorides. Available at: [Link]

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]

-

ResearchGate. SNAr reactions of aryl fluorides. | Download Scientific Diagram. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC. Available at: [Link]

-

PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

- Google Patents. WO2016020836A1 - Quinolone derivatives as antibacterials.

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

-